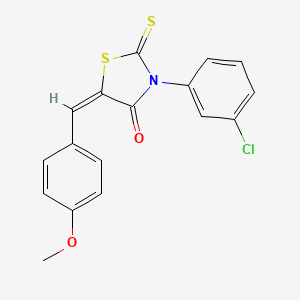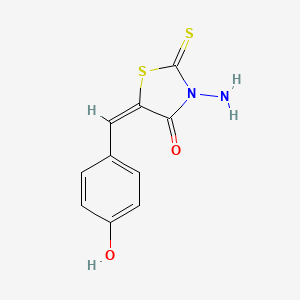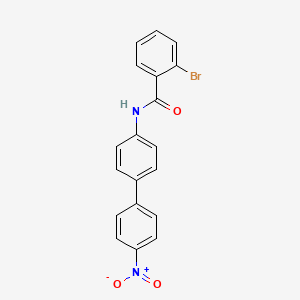![molecular formula C23H23ClN2O3 B3616079 2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide](/img/structure/B3616079.png)
2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide
Vue d'ensemble
Description
2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide, also known as GW3965, is a synthetic agonist of liver X receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism in the body. GW3965 has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Mécanisme D'action
2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide acts as an agonist of LXR receptors, which are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism in the body. LXRs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation or downregulation of gene expression, depending on the nature of the target gene.
Biochemical and Physiological Effects:
This compound can activate LXR signaling pathways, which can lead to a wide range of biochemical and physiological effects. These include the upregulation of genes involved in cholesterol efflux, glucose metabolism, and fatty acid synthesis. This compound can also reduce inflammation and oxidative stress in the body, which can potentially reduce the risk of various diseases such as atherosclerosis and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide is its ability to activate LXR signaling pathways, which can lead to a wide range of biochemical and physiological effects. This makes it a valuable tool for studying the role of LXRs in various diseases and for developing new therapies that target these receptors.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal models. In addition, the effects of this compound can vary depending on the cell type and experimental conditions used, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions in the study of 2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide. One area of research is the development of new therapies that target LXRs for the treatment of various diseases such as atherosclerosis, diabetes, and cancer. Another area of research is the identification of new LXR agonists that have improved pharmacological properties and reduced toxicity compared to this compound. Finally, there is also a need for further studies to elucidate the molecular mechanisms underlying the effects of this compound and LXRs in various diseases, which can potentially lead to the development of more effective therapies.
Applications De Recherche Scientifique
2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. Studies have shown that this compound can activate LXR signaling pathways, which can lead to the upregulation of genes involved in cholesterol efflux and the reduction of inflammation and oxidative stress in the arteries. This can potentially reduce the risk of atherosclerosis and its associated complications such as heart attack and stroke.
This compound has also been studied for its potential applications in diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose metabolism in animal models of diabetes. This is thought to be due to the activation of LXR signaling pathways, which can lead to the upregulation of genes involved in glucose uptake and metabolism in the liver and skeletal muscle.
In addition, this compound has been studied for its potential applications in cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and colon cancer. This is thought to be due to the activation of LXR signaling pathways, which can lead to the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis.
Propriétés
IUPAC Name |
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-25(17-7-3-2-4-8-17)22(27)16-29-21-15-20(26-11-13-28-14-12-26)18-9-5-6-10-19(18)23(21)24/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETYORGRMSEPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=C(C3=CC=CC=C3C(=C2)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-7-[(4-nitrobenzyl)oxy]-4H-chromen-4-one](/img/structure/B3616018.png)
![1-(4-fluorophenyl)-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3616026.png)
![N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B3616037.png)

![N-benzyl-2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B3616050.png)
![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3616072.png)
![N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B3616086.png)
![bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate](/img/structure/B3616089.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide](/img/structure/B3616094.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)


![4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)